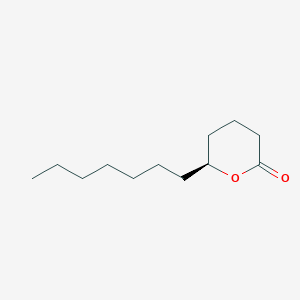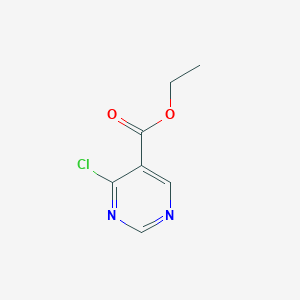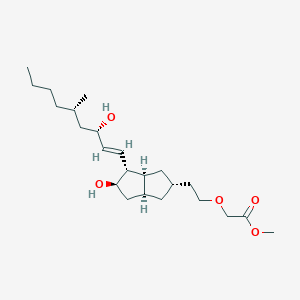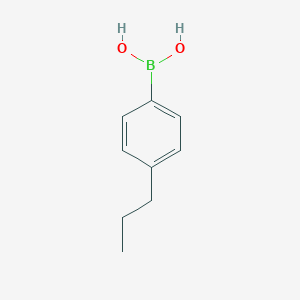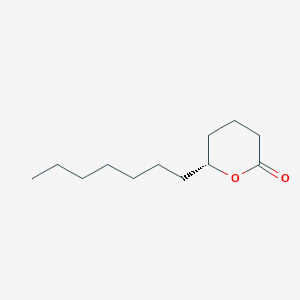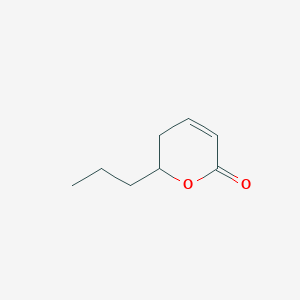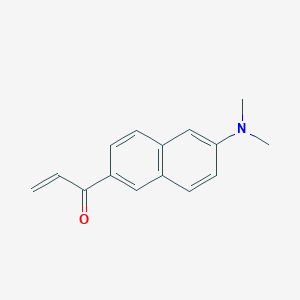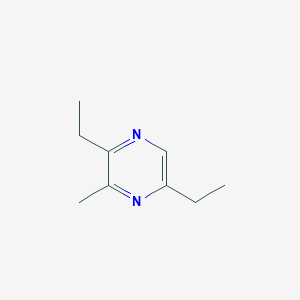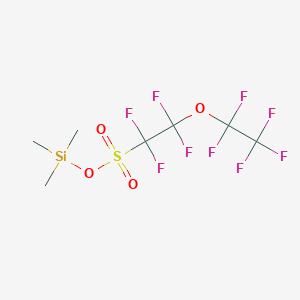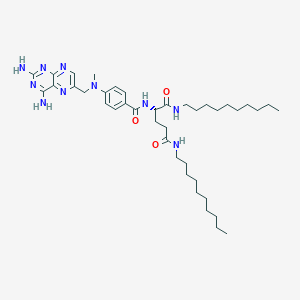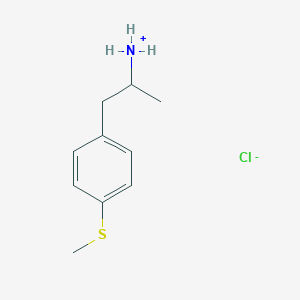
(2S,3S)-(-)-Bis(diphenylphosphino)butane
Descripción general
Descripción
(2S,3S)-(-)-Bis(diphenylphosphino)butane is a chiral ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a butane backbone, allows it to coordinate with various metal centers, facilitating numerous chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-Bis(diphenylphosphino)butane typically involves the reaction of (2S,3S)-2,3-butanediol with chlorodiphenylphosphine. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-(-)-Bis(diphenylphosphino)butane undergoes various chemical reactions, including:
Coordination with Metal Centers: Forms complexes with metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Undergoes substitution reactions where the diphenylphosphino groups can be replaced with other ligands.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts or complexes in solvents like dichloromethane or toluene.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: Require nucleophiles or electrophiles depending on the desired substitution.
Major Products
Metal Complexes: Formed through coordination reactions, these complexes are used in catalysis.
Phosphine Oxides: Result from oxidation reactions and are often intermediates in further transformations.
Substituted Ligands: Produced through substitution reactions, leading to new chiral ligands with modified properties.
Aplicaciones Científicas De Investigación
(2S,3S)-(-)-Bis(diphenylphosphino)butane is extensively used in scientific research due to its versatility and effectiveness in various fields:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents through its use in catalytic processes.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which (2S,3S)-(-)-Bis(diphenylphosphino)butane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that act as catalysts. These metal-ligand complexes facilitate various chemical transformations by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Bis(diphenylphosphino)butane: The enantiomer of (2S,3S)-(-)-Bis(diphenylphosphino)butane, used in similar applications but with opposite chiral properties.
(2S,3S)-Bis(diphenylphosphino)ethane: A shorter-chain analogue with similar coordination properties but different steric effects.
(2S,3S)-Bis(diphenylphosphino)propane: Another analogue with a different backbone length, affecting its coordination and catalytic behavior.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two diphenylphosphino groups, which provide a highly effective and versatile ligand for asymmetric catalysis. Its ability to form stable complexes with various metals and facilitate a wide range of chemical reactions makes it a valuable tool in both academic and industrial research.
Propiedades
IUPAC Name |
[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXAUDSWDBGCMN-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435814 | |
| Record name | (S,S)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-28-2 | |
| Record name | 1,1′-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64896-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chiraphos, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHIRAPHOS, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QR78GZL9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S,S)-Chiraphos?
A1: The molecular formula of (S,S)-Chiraphos is C26H28P2, and its molecular weight is 402.44 g/mol.
Q2: Is there any spectroscopic data available for (S,S)-Chiraphos?
A2: Yes, NMR spectroscopy, particularly 1H, 13C, and 31P NMR, is extensively used to characterize (S,S)-Chiraphos and its metal complexes. For instance, 31P NMR is crucial in monitoring the formation and reactions of (S,S)-Chiraphos complexes with metals like palladium [, , ].
Q3: What are the main catalytic applications of (S,S)-Chiraphos?
A3: (S,S)-Chiraphos is primarily employed as a chiral ligand in transition metal complexes for asymmetric catalysis. Its complexes with metals like rhodium, palladium, and ruthenium have proven effective in various enantioselective reactions, including hydrogenation [, , ], 1,4-addition [, , , , , ], and cyclization reactions [, ].
Q4: How does (S,S)-Chiraphos induce enantioselectivity in catalytic reactions?
A4: (S,S)-Chiraphos, due to its C2-symmetric structure, creates a chiral environment around the metal center upon coordination [, ]. This chiral arrangement of the P-phenyl substituents differentiates the enantiofaces of prochiral substrates during the catalytic cycle, leading to the preferential formation of one enantiomer over the other.
Q5: Can you provide specific examples of reactions where (S,S)-Chiraphos provides high enantioselectivity?
A5: Certainly! In the asymmetric hydrogenation of α-acylamido acrylates, (S,S)-Chiraphos-derived catalysts achieved enantiomeric excesses (ee) of up to 91% in the synthesis of both enantiomers of phosphinothricin []. Furthermore, in the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenones, (S,S)-Chiraphos yielded optically active 4-aryl-4H-chromenes with ee values reaching 99% [].
Q6: Are there any studies on the mechanism of (S,S)-Chiraphos-catalyzed reactions?
A6: Yes, several studies delve into the mechanistic aspects. For example, DFT computational studies combined with X-ray crystallography have provided insights into the enantioselection mechanism in palladium(II)-catalyzed 1,4-addition reactions using (S,S)-Chiraphos. These studies suggest that the reaction proceeds through a specific conformation of the (S,S)-Chiraphos ligand, influencing substrate coordination and enantioselectivity [, ].
Q7: How does (S,S)-Chiraphos compare to other chiral diphosphine ligands in terms of catalytic activity and selectivity?
A7: The performance of (S,S)-Chiraphos is often compared to other chiral diphosphines like BINAP, DuPhos, and Josiphos. The optimal choice depends on the specific reaction and substrates. For instance, while (S,S)-Chiraphos excels in certain hydrogenations and 1,4-additions, BINAP might be preferred in other asymmetric transformations [, ].
Q8: Have computational methods been applied to study (S,S)-Chiraphos and its complexes?
A8: Yes, computational chemistry, primarily DFT calculations, has been instrumental in understanding the structure, reactivity, and enantioselectivity of (S,S)-Chiraphos complexes. For instance, DFT studies have been used to model the coordination modes of substrates to (S,S)-Chiraphos-metal intermediates, providing valuable information about the origin of enantioselectivity [, , ].
Q9: How do modifications to the (S,S)-Chiraphos structure affect its catalytic properties?
A9: Modifications to the (S,S)-Chiraphos structure, such as changing the substituents on the phosphorus atoms or altering the bridge connecting them, can significantly influence its catalytic properties. For instance, replacing the phenyl groups with cyclohexyl groups in (S,S)-Chiraphos leads to a change in the steric environment around the metal center, potentially affecting both the activity and enantioselectivity of the catalyst []. Similarly, introducing rigidity into the (S,S)-Chiraphos backbone by incorporating a dibenzophosphole unit can also impact its catalytic performance [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


